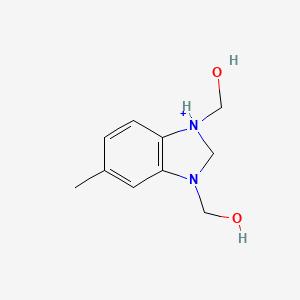
1,3-Bis(hydroxymethyl)-5-methyl-2,3-dihydro-1H-benzimidazol-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(hydroxymethyl)-5-methyl-2,3-dihydro-1H-benzimidazol-1-ium is an organic compound that belongs to the class of benzimidazoles. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(hydroxymethyl)-5-methyl-2,3-dihydro-1H-benzimidazol-1-ium typically involves the reaction of benzimidazole derivatives with formaldehyde and other reagents under controlled conditions. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the production process, making it more cost-effective and scalable.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(hydroxymethyl)-5-methyl-2,3-dihydro-1H-benzimidazol-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert it into other benzimidazole derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid, while reduction may produce 1,3-dihydroxy-5-methylbenzimidazole.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(hydroxymethyl)-5-methyl-2,3-dihydro-1H-benzimidazol-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 1,3-Bis(hydroxymethyl)-5-methyl-2,3-dihydro-1H-benzimidazol-1-ium involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(hydroxymethyl)urea: Known for its use in various industrial applications.
DMDM hydantoin: Used as an antimicrobial preservative in cosmetics.
Bis-tris propane: Utilized as a buffer in molecular biology.
Uniqueness
1,3-Bis(hydroxymethyl)-5-methyl-2,3-dihydro-1H-benzimidazol-1-ium stands out due to its unique chemical structure, which imparts specific properties and reactivity
Eigenschaften
CAS-Nummer |
141702-79-6 |
|---|---|
Molekularformel |
C10H15N2O2+ |
Molekulargewicht |
195.24 g/mol |
IUPAC-Name |
[3-(hydroxymethyl)-5-methyl-1,2-dihydrobenzimidazol-1-ium-1-yl]methanol |
InChI |
InChI=1S/C10H14N2O2/c1-8-2-3-9-10(4-8)12(7-14)5-11(9)6-13/h2-4,13-14H,5-7H2,1H3/p+1 |
InChI-Schlüssel |
RNVNDFDFEVMRRZ-UHFFFAOYSA-O |
Kanonische SMILES |
CC1=CC2=C(C=C1)[NH+](CN2CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrrolidine-2,5-dione](/img/structure/B14264024.png)
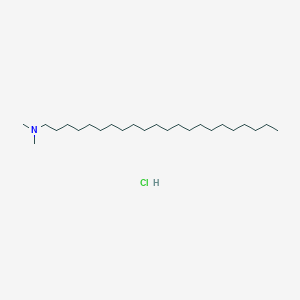
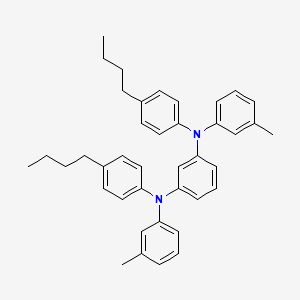


![Trimethyl[2-(phenylselanyl)-3-(phenylsulfanyl)propyl]silane](/img/structure/B14264055.png)

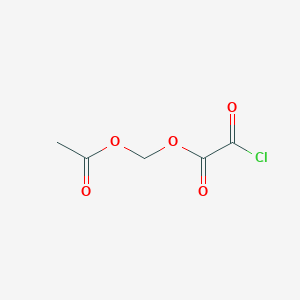
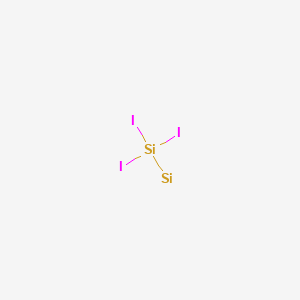
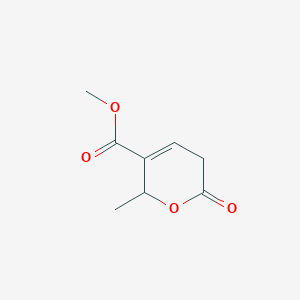
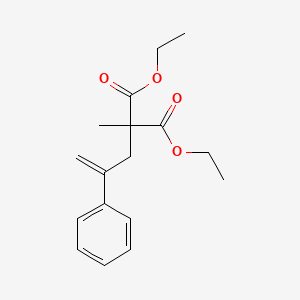
![Benzaldehyde, 4,4'-[1,2-phenylenebis(methyleneoxy)]bis-](/img/structure/B14264095.png)
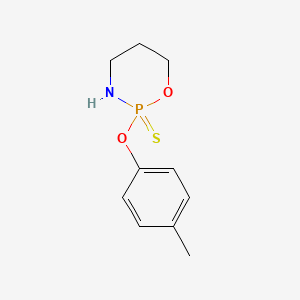
![Dimethyl [3-(4-chlorophenyl)prop-2-en-1-yl]propanedioate](/img/structure/B14264115.png)
